molecular formula C13H18N2O5 B14198758 3-Methoxy-O-methyl-L-tyrosylglycine CAS No. 918957-75-2

3-Methoxy-O-methyl-L-tyrosylglycine

Cat. No.: B14198758
CAS No.: 918957-75-2
M. Wt: 282.29 g/mol
InChI Key: OMLHCFSLSZVEQV-VIFPVBQESA-N
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Description

3-Methoxy-O-methyl-L-tyrosylglycine is a synthetic compound derived from the amino acid tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-O-methyl-L-tyrosylglycine typically involves the protection of the amino and carboxyl groups of tyrosine, followed by selective methylation and methoxylation. The protected tyrosine derivative is then coupled with glycine under specific reaction conditions to yield the final product. Common reagents used in these reactions include methyl iodide for methylation and methanol for methoxylation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-O-methyl-L-tyrosylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of tyrosine and glycine, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

3-Methoxy-O-methyl-L-tyrosylglycine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-O-methyl-L-tyrosylglycine involves its interaction with specific enzymes and receptors in the body. It acts as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. By inhibiting COMT, the compound enhances the levels of neurotransmitters like dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-O-methyl-L-tyrosylglycine is unique due to its dual modification (methoxy and methyl groups) on the tyrosine residue, which enhances its stability and specificity in biochemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918957-75-2

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H18N2O5/c1-19-10-4-3-8(6-11(10)20-2)5-9(14)13(18)15-7-12(16)17/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,18)(H,16,17)/t9-/m0/s1

InChI Key

OMLHCFSLSZVEQV-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)NCC(=O)O)N)OC

Origin of Product

United States

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